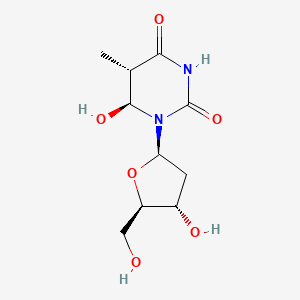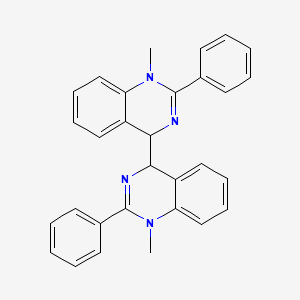
1,1'-Dimethyl-2,2'-diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is a complex organic compound with a unique structure that includes two phenyl groups and a tetrahydroquinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives.
科学的研究の応用
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl: A simpler compound with two phenyl groups connected by a single bond.
2,2’-Dimethoxy-1,2-diphenylethanone: A compound with similar structural features but different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is unique due to its tetrahydroquinazoline core and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
60538-89-8 |
|---|---|
分子式 |
C30H26N4 |
分子量 |
442.6 g/mol |
IUPAC名 |
1-methyl-4-(1-methyl-2-phenyl-4H-quinazolin-4-yl)-2-phenyl-4H-quinazoline |
InChI |
InChI=1S/C30H26N4/c1-33-25-19-11-9-17-23(25)27(31-29(33)21-13-5-3-6-14-21)28-24-18-10-12-20-26(24)34(2)30(32-28)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3 |
InChIキー |
UMVHCMZIGXXAGQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(N=C1C3=CC=CC=C3)C4C5=CC=CC=C5N(C(=N4)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


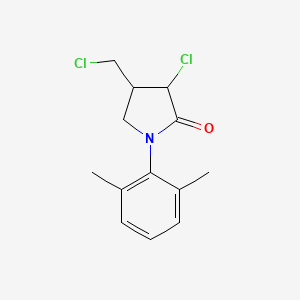
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
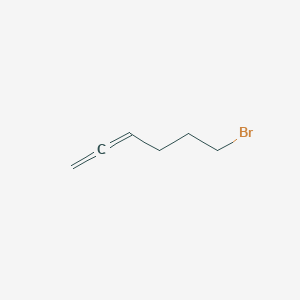
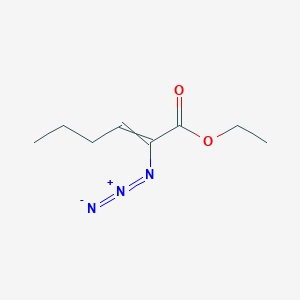

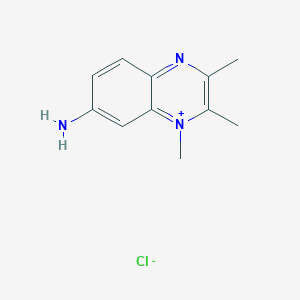
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
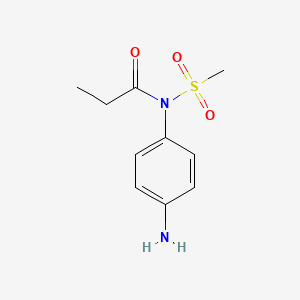
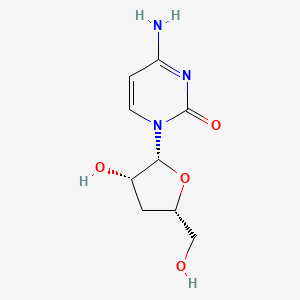
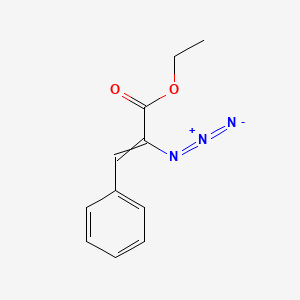
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
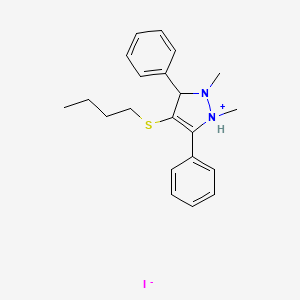
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
